![molecular formula C8H16ClNO2 B8739676 Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]-](/img/structure/B8739676.png)
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a chloroacetyl group and a hydroxymethyl group, makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- typically involves the reaction of (2S,3S)-2-hydroxymethyl-3-methylpentylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve better control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloroacetyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous or alcoholic solution at room temperature.
Major Products Formed
Oxidation: (2S,3S)-N-Carboxyacetyl-2-hydroxymethyl-3-methylpentylamine.
Reduction: (2S,3S)-N-Ethyl-2-hydroxymethyl-3-methylpentylamine.
Substitution: (2S,3S)-N-Substituted-2-hydroxymethyl-3-methylpentylamine.
科学研究应用
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
作用机制
The mechanism of action of Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group may participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxybutanoic acid
- (2S,3R)-3-Methylglutamate
- (2S,3S)-2-Benzhydrylquinuclidin-3-amine
Uniqueness
Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloroacetyl and a hydroxymethyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
2-chloro-N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C8H16ClNO2/c1-3-6(2)7(5-11)10-8(12)4-9/h6-7,11H,3-5H2,1-2H3,(H,10,12)/t6-,7+/m0/s1 |
InChI 键 |
OLLYYMGGBKLKPW-NKWVEPMBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](CO)NC(=O)CCl |
规范 SMILES |
CCC(C)C(CO)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


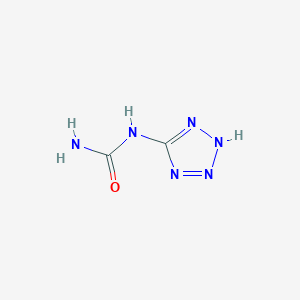
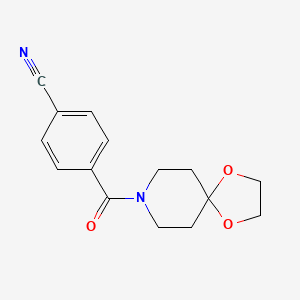
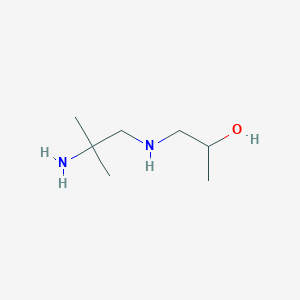
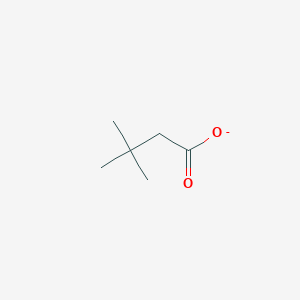
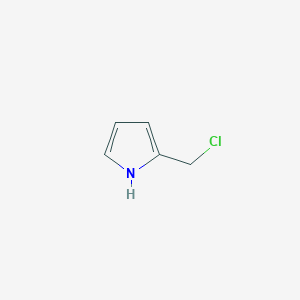
![2-Butanol, 4-[[3,6-dihydro-4-[2-[[1-(5-propyl-2-pyriMidinyl)-4-piperidinyl]oxy]-6-benzothiazolyl]-1(2H)-pyridinyl]sulfonyl]-2-Methyl-](/img/structure/B8739631.png)
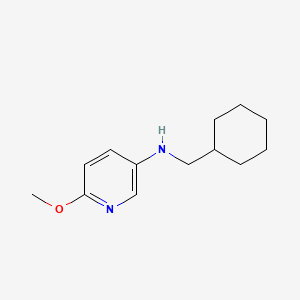
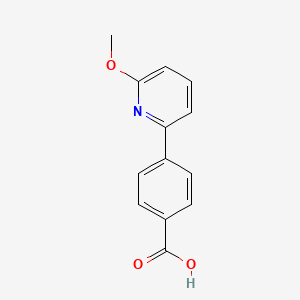
![2-Chloro-4-[[1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile](/img/structure/B8739652.png)
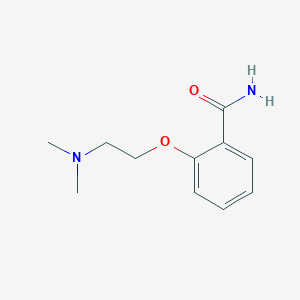
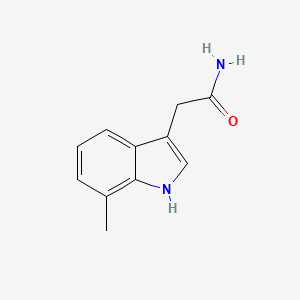
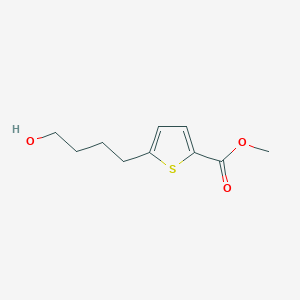
![1-[2-(Benzylsulfanyl)phenyl]ethan-1-one](/img/structure/B8739697.png)

